![molecular formula C11H13BrF3N3O3S B2684875 5-Bromo-2-{[1-(3,3,3-trifluoropropanesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine CAS No. 2097858-79-0](/img/structure/B2684875.png)
5-Bromo-2-{[1-(3,3,3-trifluoropropanesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
This involves the methods and steps used to create the compound. It can include the starting materials, reagents, catalysts, and conditions like temperature and pressure .Molecular Structure Analysis
This involves understanding the arrangement of atoms in the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It can include information about its reactivity, what types of reactions it undergoes, and what products are formed .Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, and chemical stability. It might also include spectral data like UV/Vis, IR, NMR, and mass spectra .Applications De Recherche Scientifique
Spectroscopic and Density Functional Theory Studies
5-Bromo-2-(trifluoromethyl)pyridine, closely related to the chemical structure , has been extensively studied for its spectroscopic characteristics and theoretical properties. Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies have been applied for its characterization. The compound's geometric structure, vibrational frequencies, and chemical shift values were determined using density functional theory (DFT) methods, showcasing its potential in non-linear optical (NLO) applications. Additionally, its interactions with pBR322 plasmid DNA and antimicrobial activities were explored, revealing its utility in biological and chemical studies (Vural & Kara, 2017).
Antiviral and Antimicrobial Activities
Research on derivatives of 5-bromo-pyrimidines, such as 5-(phenylselenenyl)uracil and 5-(phenylthio)uracil, has indicated their potential in inhibiting dihydrouracil dehydrogenase and uridine phosphorylase, enzymes crucial for nucleotide metabolism. These compounds have shown modest selective anti-human-immunodeficiency-virus activity, highlighting their relevance in developing antiviral therapies (Goudgaon et al., 1993).
Novel Synthetic Routes and Chemical Transformations
The utility of 5-bromo-pyrimidines in synthesizing novel chemical structures, such as pyrimido[4,5-e][1,3,4]thiadiazine derivatives and antifouling compounds, has been demonstrated. These synthetic pathways open avenues for producing a wide range of chemicals with potential applications in materials science, pharmacology, and as antifouling agents, underscoring the versatility of 5-bromo-pyrimidine derivatives in chemical synthesis (Rahimizadeh et al., 2007).
Application in Catalysis and Organic Synthesis
Studies on 5-bromo-pyrimidines have also revealed their role as intermediates in catalytic processes and organic synthesis. The formation of pyrrolidines from homoallylic sulfonamides and the efficient synthesis of pyrimidine precursors for pharmaceuticals highlight the compound's significance in facilitating complex chemical reactions and synthesizing biologically active molecules (Haskins & Knight, 2002).
Safety And Hazards
Propriétés
IUPAC Name |
5-bromo-2-[1-(3,3,3-trifluoropropylsulfonyl)pyrrolidin-3-yl]oxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrF3N3O3S/c12-8-5-16-10(17-6-8)21-9-1-3-18(7-9)22(19,20)4-2-11(13,14)15/h5-6,9H,1-4,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCYNDUFQWJSBCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)Br)S(=O)(=O)CCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrF3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-{[1-(3,3,3-trifluoropropanesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

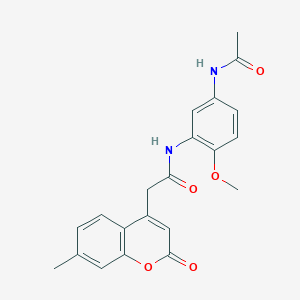
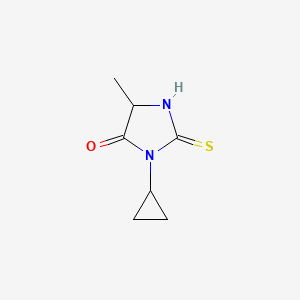
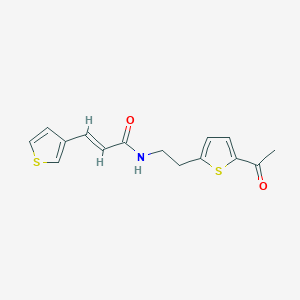
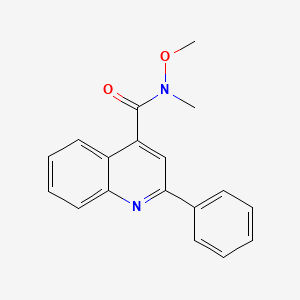
![4-(2-(7-oxo-3-(4-(trifluoromethoxy)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzamide](/img/structure/B2684799.png)
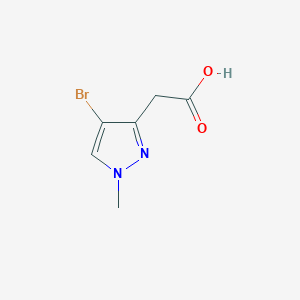
![1-[4-[4-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2684802.png)
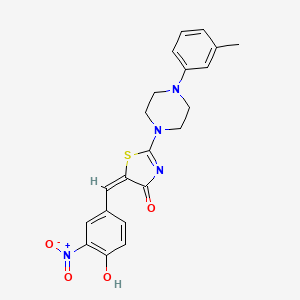
![N-[3-(dimethylamino)propyl]-N'-(4-fluorophenyl)oxamide](/img/structure/B2684805.png)
![2-(2-chloro-6-fluorobenzyl)-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2684806.png)
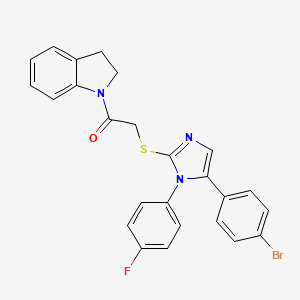
![6-sulfanylidene-7-[(4-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}phenyl)methyl]-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2684811.png)
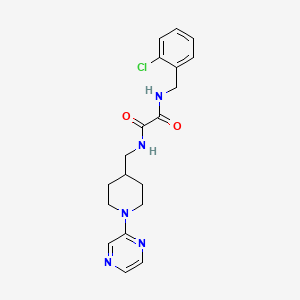
![7-methyl-4-(3-methylbenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2684815.png)